

Application Notes and Protocols for the Quantification of Norprogesterone in Plasma

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Compound of Interest

Compound Name: Norprogesterone

Cat. No.: B14060473

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Disclaimer: Validated analytical methods specifically for the quantification of 19-**norprogesterone** in human plasma are not readily available in the published literature. The following application notes and protocols are proposed based on established and validated methods for the structurally similar endogenous steroid hormone, progesterone, and the synthetic progestin, norethindrone. These methods will require optimization and full validation for the accurate and precise quantification of 19-**norprogesterone**.

Introduction

19-**Norprogesterone** (19-norpregn-4-ene-3,20-dione) is a synthetic progestin that is structurally analogous to progesterone, differing by the absence of a methyl group at the C-19 position.^[1] This structural modification enhances its progestogenic activity.^[1] Accurate quantification of 19-**norprogesterone** in plasma is essential for pharmacokinetic and pharmacodynamic studies in drug development and for monitoring in research settings. This document outlines proposed analytical methods, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays, for the determination of 19-**norprogesterone** in plasma.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₂₀ H ₂₈ O ₂	[2]
Molar Mass	300.44 g/mol	[2]
Melting Point	144.5 °C	[2]
Appearance	Off-white powder	[2]
Water Solubility	36.1 mg/L (at 37 °C)	[2]

Analytical Methods Overview

A comparative overview of potential analytical methods for the quantification of 19-**norprogesterone** in plasma is presented below. The choice of method will depend on the required sensitivity, specificity, sample throughput, and available instrumentation.

Method	Principle	Advantages	Disadvantages
LC-MS/MS	Chromatographic separation followed by mass spectrometric detection of precursor and product ions.	High sensitivity and specificity, suitable for high-throughput analysis.	Requires expensive instrumentation and skilled operators.
GC-MS	Chromatographic separation of volatile derivatives followed by mass spectrometric detection.	High specificity and sensitivity.	Often requires derivatization, which can be time-consuming.
Immunoassay	Competitive binding of labeled and unlabeled antigen to a specific antibody.	High sensitivity, suitable for high-throughput screening.	Potential for cross-reactivity with structurally related steroids.[3][4][5][6]

I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of steroid hormones in biological matrices due to its high sensitivity and specificity.

Proposed Quantitative Parameters (Based on Progesterone & Norethindrone Analysis)

The following table summarizes typical performance characteristics of LC-MS/MS methods for progesterone and norethindrone, which would be the target for a validated 19-norprogesterone assay.

Parameter	Progesterone	Norethindrone	Reference
Lower Limit of Quantification (LLOQ)	0.05 - 0.5 ng/mL	50 pg/mL	
Linearity Range	0.5 - 200 ng/mL	50 - 10,000 pg/mL	
Intra-day Precision (%CV)	< 6.7%	0.7 - 5.3%	
Inter-day Precision (%CV)	< 6.7%	2.0 - 4.7%	
Accuracy (Relative Error %)	± 6.2%	-8.2 to -2.6%	
Recovery	> 85%	~85%	

Experimental Protocol: LC-MS/MS

This proposed protocol is adapted from validated methods for progesterone and norethindrone.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

- To 200 µL of plasma sample, add 25 µL of an internal standard (IS) working solution (e.g., 19-norprogesterone-d6 in methanol).

- Vortex for 10 seconds.
- Add 1 mL of methyl tert-butyl ether (MTBE).
- Vortex vigorously for 5 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the upper organic layer to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water).
- Vortex for 30 seconds and transfer to an autosampler vial.

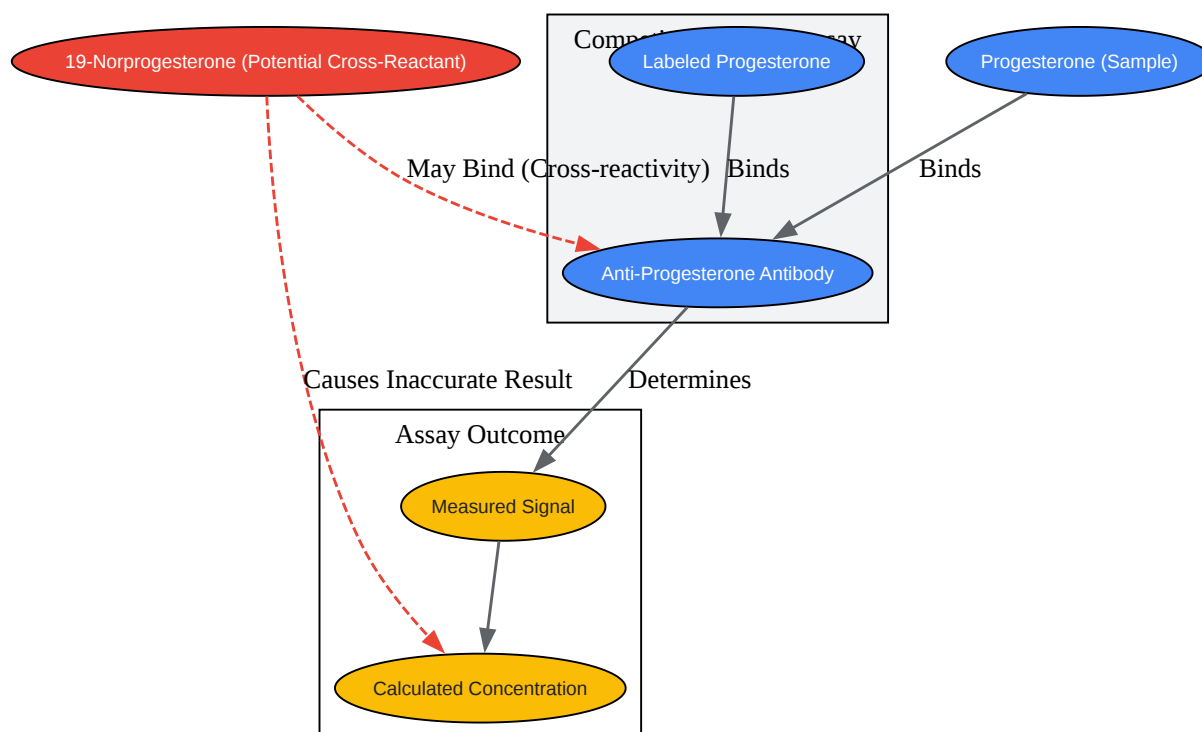
2. Sample Preparation: Solid-Phase Extraction (SPE)

- To 200 µL of plasma sample, add 25 µL of IS working solution.
- Vortex for 10 seconds.
- Add 400 µL of 4% phosphoric acid in water and vortex.
- Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Load the pre-treated sample onto the SPE cartridge.
- Wash the cartridge with 1 mL of water, followed by 1 mL of 40% methanol in water.
- Dry the cartridge under vacuum for 5 minutes.
- Elute the analyte with 1 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of mobile phase.
- Vortex and transfer to an autosampler vial.

3. LC-MS/MS Conditions (Proposed)

- LC System: UPLC system
- Column: C18 column (e.g., 2.1 x 50 mm, 1.7 μ m)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Gradient: Start at 40% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.
- Flow Rate: 0.4 mL/min
- Injection Volume: 10 μ L
- MS System: Triple quadrupole mass spectrometer
- Ionization: Electrospray ionization (ESI), positive mode
- MRM Transitions (Hypothetical):
 - **19-Norprogesterone**: Precursor ion $[M+H]^+$: m/z 301.4 \rightarrow Product ions (to be determined experimentally, likely involving neutral losses and fragmentation of the steroid core).
 - **19-Norprogesterone-d6 (IS)**: Precursor ion $[M+H]^+$: m/z 307.4 \rightarrow Product ions.

Experimental Workflow: LC-MS/MS



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